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Compound of Interest

Compound Name: 5-Azaspiro[2.5]octane

CAS No.: 25337-01-3

Cat. No.: B1289260

Get Quote

An In-depth Technical Guide to 5-Azaspiro[2.5]octane: Core Properties and Applications

Abstract
5-Azaspiro[2.5]octane is a saturated heterocyclic scaffold featuring a piperidine ring fused to a

cyclopropane ring via a common spirocyclic carbon atom. This unique structural arrangement

imparts a rigid, three-dimensional geometry that has garnered significant interest in the field of

medicinal chemistry. As a bioisostere for common moieties like piperidine and gem-dimethyl

groups, it offers a strategic tool for modulating physicochemical properties such as lipophilicity,

solubility, and metabolic stability. This guide provides a comprehensive overview of the

fundamental properties of 5-azaspiro[2.5]octane, including its synthesis, characterization,

reactivity, and its expanding role in modern drug discovery as a means to enhance potency,

selectivity, and pharmacokinetic profiles of therapeutic candidates.

Introduction to a Key Spirocyclic Scaffold
Spirocycles, ring systems fused at a single atom, are increasingly recognized for their value in

drug design.[1] Their inherent three-dimensionality provides a pathway to escape the "flatland"

of traditional aromatic scaffolds, often leading to improved target engagement and novel

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1289260#bc-rfq
https://www.benchchem.com/product/b1289260/docs?utm_src=pdf-body#5-azaspiro-2-5-octane-basic-properties
https://www.benchchem.com/product/b1289260/docs?utm_src=pdf-body#5-azaspiro-2-5-octane-basic-properties
https://www.benchchem.com/product/b1289260/docs?utm_src=pdf-body#5-azaspiro-2-5-octane-basic-properties
https://www.bldpharm.com/news/news-Spirocyclic-Scaffolds.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289260?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


intellectual property. The 5-azaspiro[2.5]octane core belongs to this class, consisting of a

cyclopropane ring spiro-fused to the C4 position of a piperidine ring.

The incorporation of spirocyclic scaffolds is a validated strategy for increasing the fraction of

sp³-hybridized carbons (Fsp³) in a molecule.[1] A higher Fsp³ count is correlated with increased

clinical success, partly due to the creation of more complex and defined three-dimensional

shapes that can lead to better complementarity with protein binding sites.[1] The 5-
azaspiro[2.5]octane scaffold serves as a valuable building block for introducing this

conformational rigidity and exploring underutilized chemical space.

Caption: Chemical structure of 5-Azaspiro[2.5]octane.

Core Physicochemical Properties
Understanding the fundamental properties of a scaffold is critical for its strategic deployment in

a drug discovery campaign. The properties of 5-azaspiro[2.5]octane are primarily defined by

its piperidine ring, with the cyclopropyl substituent providing unique steric and conformational

constraints.

Property Value Source

Molecular Formula C₇H₁₃N PubChem CID: 22417185

Molecular Weight 111.18 g/mol PubChem CID: 22417185

IUPAC Name 5-azaspiro[2.5]octane PubChem CID: 22417185

Calculated pKa ~10.5 - 11.0
(Estimated based on

piperidine)

Calculated LogP 1.3 PubChem CID: 22417185

Topological Polar Surface Area 12 Å² PubChem CID: 22417185

Hydrogen Bond Donors 1 PubChem CID: 22417185

Hydrogen Bond Acceptors 1 PubChem CID: 22417185

Causality Behind Properties:
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pKa: The basicity of the secondary amine is comparable to that of piperidine. This strong

basicity ensures that the molecule is predominantly protonated at physiological pH (7.4),

which can be leveraged to enhance aqueous solubility.

LogP: The calculated LogP of 1.3 indicates a moderate degree of lipophilicity. The spiro-

fused cyclopropane group adds hydrocarbon character but its rigid nature can limit

unfavorable interactions with water compared to a more flexible alkyl chain, providing a tool

to fine-tune lipophilicity.[1]

Synthesis and Characterization
The synthesis of 5-azaspiro[2.5]octane and its derivatives relies on established methods for

constructing piperidine and cyclopropane rings.

Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the cyclopropane ring, revealing a

piperidine-4-one precursor. This ketone can then be subjected to olefination followed by

cyclopropanation, or direct reaction with a cyclopropylidene-transfer reagent. The piperidine

ring itself can be traced back to simpler, acyclic precursors.

5-Azaspiro[2.5]octane

N-Protected
Piperidin-4-one

Cyclopropane
Disconnection

Cyclopropanation
Reagent

Reagent
Identification

Click to download full resolution via product page

Caption: Retrosynthetic approach for 5-azaspiro[2.5]octane.

Exemplary Synthetic Protocol: Simmons-Smith
Cyclopropanation
A common and reliable method for synthesizing the spiro[piperidine-4,1'-cyclopropane] core

involves the cyclopropanation of a methylene-piperidine precursor.
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Workflow:

Protection: The secondary amine of piperidin-4-one is protected, typically with a Boc (tert-

butoxycarbonyl) or Cbz (carboxybenzyl) group, to prevent side reactions.

Olefination: The protected ketone is converted to the corresponding exocyclic methylene

compound via a Wittig reaction or similar olefination protocol.

Cyclopropanation: The double bond is reacted with a cyclopropanating agent, such as that

generated from diiodomethane and a zinc-copper couple (Simmons-Smith reaction).

Deprotection: The protecting group is removed under appropriate conditions (e.g., acid for

Boc) to yield the target 5-azaspiro[2.5]octane.
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Methodology

1. N-Boc-Piperidin-4-one

2. Wittig Olefination
(Ph3P+CH3Br-, BuLi)

N-Boc-4-methylene-
piperidine

3. Simmons-Smith
(CH2I2, Zn-Cu)

N-Boc-5-azaspiro[2.5]octane

4. Deprotection
(TFA or HCl)

5-Azaspiro[2.5]octane
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Caption: Workflow for the synthesis of 5-azaspiro[2.5]octane.

Spectroscopic Characterization
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Confirmation of the 5-azaspiro[2.5]octane structure is achieved through standard

spectroscopic techniques.

¹H NMR: The spectrum will show characteristic signals for the piperidine ring protons,

typically in the 2.5-3.5 ppm range for those alpha to the nitrogen. The cyclopropane protons

will appear as a complex multiplet at a significantly upfield chemical shift (typically 0.5-1.0

ppm) due to the ring strain and anisotropic effects.

¹³C NMR: The most diagnostic signal is that of the quaternary spiro-carbon, which appears at

a unique chemical shift. The cyclopropyl carbons will also be shifted upfield.

Mass Spectrometry: Electrospray ionization (ESI-MS) will show a prominent [M+H]⁺ ion at

m/z 112.19.

Chemical Reactivity and Derivatization
The synthetic utility of 5-azaspiro[2.5]octane lies in the reactivity of its secondary amine. This

nitrogen atom serves as a versatile handle for introducing a wide array of substituents,

enabling the exploration of structure-activity relationships (SAR).

Key Reactions:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones

allows for the introduction of various alkyl groups.

N-Acylation: Treatment with acyl chlorides or anhydrides forms amide derivatives.

N-Arylation: Buchwald-Hartwig or Ullmann coupling conditions can be used to attach aryl

and heteroaryl moieties.

These derivatizations are fundamental to integrating the scaffold into larger molecules during a

lead optimization program.
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Caption: Key derivatization reactions at the nitrogen center.

Role in Drug Discovery and Medicinal Chemistry
The 5-azaspiro[2.5]octane scaffold is a powerful tool for medicinal chemists aiming to

optimize drug candidates.[2]

The Spirocyclic Advantage
The primary benefit of this scaffold is the introduction of a rigid, three-dimensional structure.[1]

This contrasts with conformationally flexible open-chain or simple cyclic analogues.

Improved Potency and Selectivity: By locking the piperidine ring in a defined conformation,

the scaffold can present appended pharmacophoric groups in an optimal orientation for

binding to a biological target. This pre-organization can reduce the entropic penalty of

binding, leading to higher potency.[1]

Modulation of Physicochemical Properties: Replacing a flexible group with a rigid spirocycle

can favorably impact key drug-like properties. For example, exchanging a morpholine for an

azaspirocycle has been shown to lower the distribution coefficient (logD), which can improve

the overall ADME (absorption, distribution, metabolism, and excretion) profile.[1]

Metabolic Stability: The quaternary spiro-carbon and adjacent cyclopropyl C-H bonds are

generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared

to unconstrained aliphatic chains. This can block common metabolic pathways and increase

the half-life of a drug candidate.
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Bioisosterism
5-Azaspiro[2.5]octane can be considered a bioisostere of several common chemical motifs:

Constrained Piperidine: It acts as a conformationally locked version of a 4-substituted

piperidine.

gem-Dimethyl or tert-Butyl Replacement: The spiro-cyclopropyl group can mimic the steric

bulk of a gem-dimethyl or tert-butyl group but with a different exit vector and rigidity. This

substitution can be used to probe steric pockets within a binding site.

Piperazine Bioisostere: In some contexts, azaspirocycles can serve as novel bioisosteres for

piperazine, potentially altering properties like basicity and target selectivity.[3]

Conclusion
5-Azaspiro[2.5]octane is more than a simple building block; it is a strategic design element for

the modern medicinal chemist. Its rigid, three-dimensional structure provides a reliable platform

for orienting pharmacophores in defined vectors, while simultaneously offering a means to fine-

tune critical physicochemical properties like lipophilicity and metabolic stability. As drug

discovery programs continue to tackle increasingly complex biological targets, the rational

incorporation of sophisticated scaffolds like 5-azaspiro[2.5]octane will be crucial for

developing the next generation of potent, selective, and effective therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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